Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound belonging to the 1,4-dihydropyridine family. This class of compounds is known for its diverse pharmaceutical applications, including roles as calcium channel blockers, antioxidants, and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the core 1,4-dihydropyridine structure . The final product is obtained through a series of nucleophilic substitution reactions and purification steps.
Industrial Production Methods
Industrial production of this compound often employs green synthetic methodologies to minimize environmental impact. Multi-component one-pot reactions are favored for their efficiency and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce a range of dihydropyridine analogs .
Scientific Research Applications
BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a calcium channel blocker and its effects on cellular processes.
Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with calcium channels, modulating their activity and influencing various physiological processes. It also interacts with other molecular targets, including enzymes and receptors, to exert its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Felodipine: Used for its vasodilatory properties.
Properties
Molecular Formula |
C29H24ClN3O3S |
---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
benzyl 6-(2-anilino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C29H24ClN3O3S/c1-19-26(29(35)36-17-20-8-4-2-5-9-20)27(21-12-14-22(30)15-13-21)24(16-31)28(32-19)37-18-25(34)33-23-10-6-3-7-11-23/h2-15,27,32H,17-18H2,1H3,(H,33,34) |
InChI Key |
KEYCCIZEWHTWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.